![molecular formula C15H14BrNO B8617123 N-[(3-bromophenyl)methyl]-N-methylbenzamide](/img/structure/B8617123.png)
N-[(3-bromophenyl)methyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo benzyl)-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo benzyl)-N-methylbenzamide typically involves the reaction of 3-bromo benzyl chloride with N-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(3-Bromo benzyl)-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromo benzyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Substitution Reactions: Formation of N-(3-substituted benzyl)-N-methylbenzamide derivatives.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of N-(3-Bromo benzyl)-N-methylamine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Bromo benzyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo benzyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amide group can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Bromo benzyl)-N-ethylbenzamide
- N-(3-Bromo benzyl)-N-isopropylbenzamide
- N-(3-Bromo benzyl)-N-phenylbenzamide
Uniqueness
N-(3-Bromo benzyl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its solubility and stability. Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H14BrNO |
|---|---|
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-17(11-12-6-5-9-14(16)10-12)15(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clave InChI |
VKQAJAHCROAUNK-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=CC=C1)Br)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
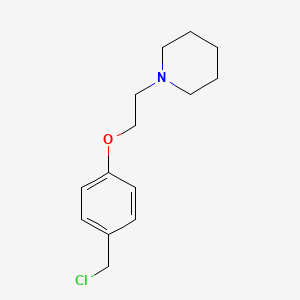
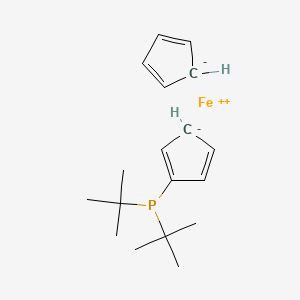
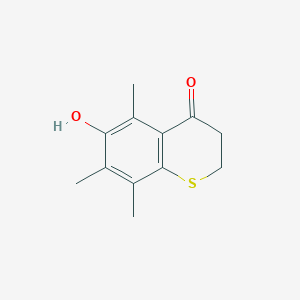
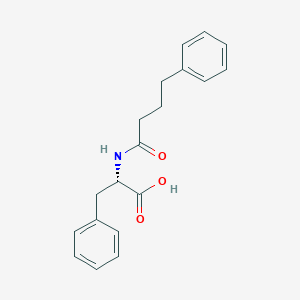

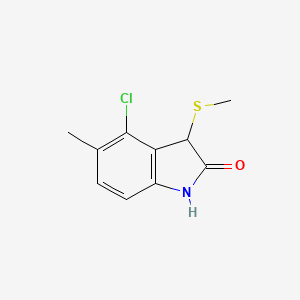
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8617108.png)
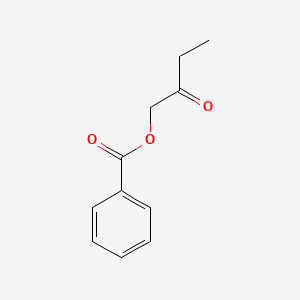
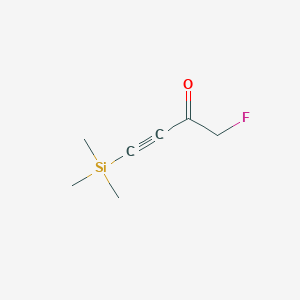
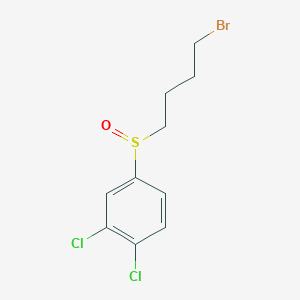
![9-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8617131.png)
![Ethyl 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate](/img/structure/B8617138.png)
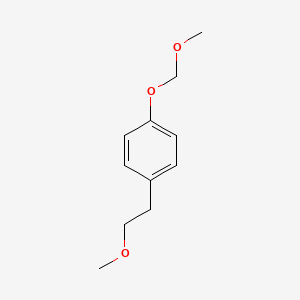
![N-benzylpyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8617147.png)
